Allyl mercaptan
Overview
Description
It is a small molecule allyl derivative derived from garlic and other plants in the genus Allium . This compound is known for its strong odor and is a significant component of garlic’s characteristic smell. Allyl mercaptan has been identified as a potent histone deacetylase (HDAC) inhibitor, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Allyl mercaptan (AM) is a small molecule allyl derivative and an organosulfur compound derived from garlic and a few other genus Allium plants . It has been shown to be the most effective Histone Deacetylase (HDAC) inhibitor of known garlic-derived organosulfur compounds and their metabolites . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
As an HDAC inhibitor, this compound interacts with its targets by binding to the zinc ions in the active site of HDAC enzymes . This interaction inhibits the deacetylation process, leading to an increase in acetylation levels. Acetylation of histones is associated with gene activation, so HDAC inhibitors can lead to increased gene expression.
Biochemical Pathways
Upon ingestion, allicin, a compound found in garlic, undergoes metabolism, resulting in the formation of this compound . The bioavailability of allicin is uncertain due to the enzymatic conversion of alliin, which is present in raw garlic, into allicin by the action of the enzyme alliinase . This compound then acts as an HDAC inhibitor, affecting the acetylation and deacetylation balance in the cell, which is a crucial part of gene expression regulation .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from the metabolism of allicin upon ingestion . The bioavailability of allicin, and consequently this compound, is dependent on the activity of the enzyme alliinase . The stability of this compound can be affected by various conditions like gastric acid and intestinal enzyme proteases .
Result of Action
The primary result of this compound’s action as an HDAC inhibitor is the alteration of gene expression within cells . By inhibiting HDAC enzymes, this compound increases the acetylation of histones, which is associated with gene activation . This can lead to various cellular effects, depending on the specific genes that are activated.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of gastric acid and intestinal enzyme proteases can affect the stability of this compound . Additionally, the activity of the enzyme alliinase, which is crucial for the formation of this compound, can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Allyl mercaptan plays a crucial role in biochemical reactions, primarily through its interaction with HDAC enzymes. It has been identified as the most effective HDAC inhibitor among garlic-derived organosulfur compounds . By inhibiting HDAC activity, this compound promotes the accumulation of acetylated histones, leading to changes in gene expression. This interaction is competitive, with a Ki value of 24 μM for human HDAC8 . Additionally, this compound enhances the binding of transcription factors such as Sp3 and p53 to gene promoters, further influencing gene expression .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human colon cancer cells, it induces the accumulation of acetylated histones and enhances the binding of transcription factors Sp3 and p53 to the P21WAF1 gene promoter . This results in increased p21 mRNA and protein expression, leading to cell cycle arrest and growth inhibition . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an HDAC inhibitor. By inhibiting HDAC activity, this compound promotes histone acetylation, leading to a more relaxed chromatin structure and increased accessibility of transcription factors to DNA . This results in the derepression of epigenetically silenced genes, such as tumor suppressor genes, and subsequent changes in gene expression. The binding interactions of this compound with HDAC enzymes are competitive, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound induces rapid and sustained accumulation of acetylated histones within hours of exposure . Over longer periods, it continues to influence gene expression and cellular processes, contributing to its potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit HDAC activity and promote histone acetylation without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications. Studies in animal models have also revealed threshold effects, where specific dosages are required to achieve desired biological outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including reduction, oxidation, and conjugation reactions . It is metabolized to diallyl disulfide, which is considered a metabolic precursor of this compound . These metabolic pathways involve enzymes such as cytochrome P450 and glutathione S-transferase, which play roles in the biotransformation and detoxification of this compound . The compound’s effects on metabolic flux and metabolite levels further contribute to its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its bioavailability and activity. The compound’s distribution within different cellular compartments plays a role in its overall biological effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl mercaptan can be synthesized through several methods:
Hydrosulfide Anion Reaction: One common method involves the reaction of hydrosulfide anion (HS⁻) with an alkyl halide (e.g., allyl chloride) in an S_N2 reaction.
Thiourea Method: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the catalytic splitting of alcohols in the presence of hydrogen sulfide can produce thiols, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Sulfonic Acids: Formed through further oxidation.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
Allyl mercaptan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Comparison with Similar Compounds
2-Propenesulfenic Acid (PSA): Another garlic-derived compound with similar reactivity but higher chemical activity.
Allyl Sulfide: A related organosulfur compound with different biological activities.
Diallyl Disulfide: Known for its antimicrobial and anticancer properties.
Uniqueness of Allyl Mercaptan: this compound is unique due to its potent HDAC inhibitory activity, which is not as pronounced in other similar compounds. This makes it particularly valuable in cancer research and therapeutic applications .
Properties
IUPAC Name |
prop-2-ene-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKDJVNUXNQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061226 | |
Record name | 2-Propene-1-thiol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2061226 | |
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Molecular Weight |
74.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour | |
Record name | Allyl mercaptan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Allyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
65.00 to 67.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propene-1-thiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |
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Solubility |
slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Allyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.888-0.930 | |
Record name | Allyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
524.0 [mmHg] | |
Record name | Allyl mercaptan | |
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CAS No. |
870-23-5 | |
Record name | Allyl mercaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl mercaptan | |
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Record name | ALLYL MERCAPTAN | |
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Record name | 2-Propene-1-thiol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Propene-1-thiol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.630 | |
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Record name | ALLYL MERCAPTAN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X587IBY09 | |
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Record name | 2-Propene-1-thiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl mercaptan?
A1: this compound has a molecular formula of C3H6S and a molecular weight of 74.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have extensively studied the infrared and Raman spectra of this compound to understand its vibrational modes and confirm its C1 symmetry. [] Additionally, studies have explored its photoelectron spectra using calculated ionization energies, suggesting the presence of at least four conformers in the gas phase. []
Q3: How does this compound perform as a coating material under various conditions?
A3: Research shows that plasma-deposited this compound can form highly crosslinked layers on unsaturated polymer base layers. This is achieved through thiol-ene bonding, creating a protective coating with excellent wet electrical barrier performance. [] Notably, a coating prepared with fluorinated polyisoprene on a silane-containing base layer exhibited extreme superhydrophobicity, offering high water contact angles and low contact angle hysteresis. []
Q4: Can this compound be used to modify electrode surfaces?
A4: Yes. Studies show that gold nanoparticles capped with this compound can be deposited onto boron-doped diamond (BDD) electrodes. This modification enhances the electrode's sensitivity for detecting arsen (V), demonstrating potential for sensor applications. [] Similar techniques have been explored for improving oxygen sensor sensitivity. []
Q5: How does this compound participate in radical chain reactions?
A5: Theoretical studies using density functional theory (DFT) have explored the radical chain reactions of this compound on H-Si(100)-(2 × 1) surfaces. The formation of γC-, 6C-, or δS-site radical intermediates influences the kinetic selectivity of H-abstraction reactions during this process. [] The doping effect of the silicon substrate can also alter the direction of the surface chain-reaction. []
Q6: Is this compound involved in any biological reactions?
A6: Yes, this compound is a key intermediate in the biosynthesis of allicin, the pungent compound in garlic. Studies have identified a flavin-dependent S-monooxygenase from garlic (AsFMO) that utilizes this compound and NADPH to generate sulfenic acid, a precursor to allicin. []
Q7: How is computational chemistry employed to study this compound?
A7: Density functional theory (DFT) calculations have been instrumental in studying the adsorption of this compound on silicon surfaces like Si(100)-(2 × 1). [, ] These calculations help determine the adsorption energy, electronic band structure, and provide insights into the chain reaction mechanism during self-assembled monolayer formation.
Q8: How does the structure of this compound influence its histone deacetylase (HDAC) inhibitory activity?
A8: this compound is a more potent HDAC inhibitor compared to its diallyl counterparts (diallyl sulfide, diallyl disulfide). [] This suggests that the single allyl group and the free thiol group are essential for its HDAC inhibitory activity. Further research with this compound analogs could reveal the specific structural features responsible for its potency.
Q9: Are there any strategies to improve the stability of this compound?
A10: Microencapsulation with rice flour as a wall material has shown promise in extending the release of this compound, potentially for over 20 months. [] This approach could enhance its stability and controlled release for applications in pest control and food packaging.
Q10: What is known about the toxicity of this compound?
A11: While generally recognized as safe for consumption in food, concentrated this compound can be toxic. Research on its toxicological profile focuses on its effects on various organisms. For example, studies on Giardia intestinalis, a microaerophilic flagellate, show that this compound exhibits antigiardial activity with an IC50 value of 37 μg/mL. []
Q11: What analytical techniques are used to study this compound?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices, including food samples, breath analysis, and plant extracts. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis to improve the sensitivity and selectivity of the method. [, ]
Q12: How is this compound typically quantified in biological samples?
A13: Researchers use techniques like stable isotope dilution assay (SIDA) with mass spectrometry to accurately quantify this compound in complex biological samples. [] This method involves using isotopically labeled this compound as an internal standard, enabling accurate quantification even at trace levels.
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